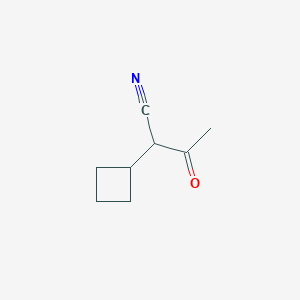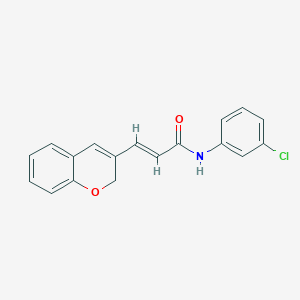
(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss closely related compounds which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, paper examines a structurally similar compound, (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, and provides detailed information on its molecular conformation, vibrational spectra, and electronic properties. Paper discusses a series of N-arylamides with a chlorobenzoyl moiety and their molecular conformations and hydrogen bonding patterns. These studies can be used as a reference to infer some of the characteristics that might be exhibited by (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide.
Synthesis Analysis
While the synthesis of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not explicitly detailed in the provided papers, the synthesis of related compounds can offer valuable insights. Paper describes the synthesis and structural characterization of six N-arylamides, which could suggest potential synthetic routes for the target compound. The synthesis typically involves the formation of an amide bond between an acid chloride and an amine, which could be a plausible method for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been analyzed using density functional theory (DFT) in paper . The study provides information on the optimized molecular structure, vibrational wavenumbers, and vibrational assignments. The HOMO and LUMO analysis, which are indicative of charge transfer within the molecule, and the first hyperpolarizability, which is related to nonlinear optical properties, are also discussed. These analyses can be extrapolated to predict the molecular structure and electronic properties of the compound .
Chemical Reactions Analysis
The provided papers do not directly address the chemical reactions of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. However, the structural and electronic properties discussed in paper can provide a foundation for hypothesizing its reactivity. For example, the presence of an amide bond and a chlorophenyl group could suggest susceptibility to nucleophilic attack or participation in hydrogen bonding interactions, as seen in the compounds studied in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the related compounds discussed in the papers. Paper provides insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization. The significant first hyperpolarizability indicates that the compound may have promising nonlinear optical properties. The molecular electrostatic potential (MEP) analysis could also suggest areas of the molecule that are prone to electrophilic or nucleophilic attack. The hydrogen bonding patterns observed in the compounds from paper could imply similar properties for (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, affecting its solubility and crystallization behavior.
Safety And Hazards
Orientations Futures
The future directions for research on a compound like “(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide” could include further studies on its synthesis, properties, and potential applications1112. However, specific details about the future directions for this compound are not available in the sources I found.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Propriétés
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-5-3-6-16(11-15)20-18(21)9-8-13-10-14-4-1-2-7-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLINDGTJFGIE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

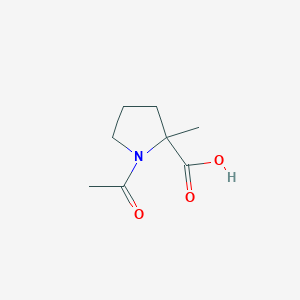
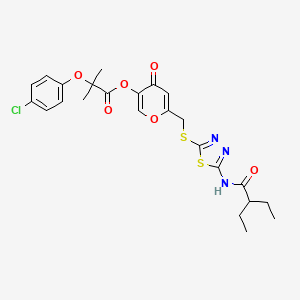
![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)
![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)
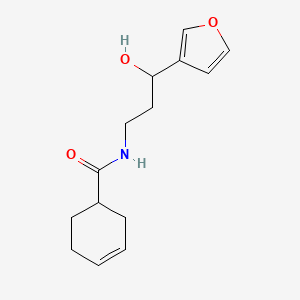
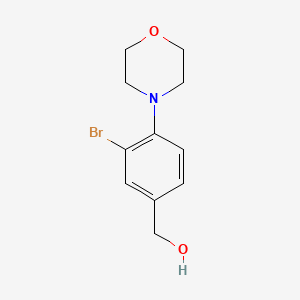
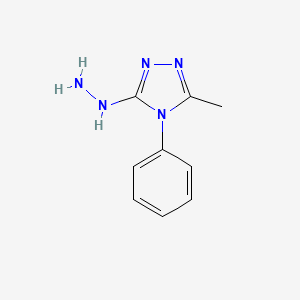
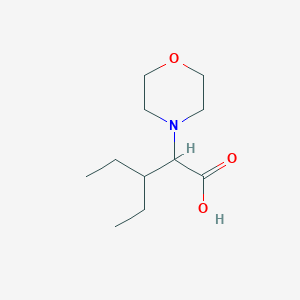
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)
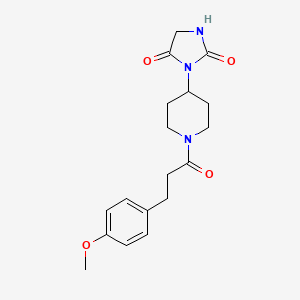
![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
